molecular formula C11H10N4 B1347671 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine CAS No. 351357-44-3

7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Cat. No. B1347671
CAS RN: 351357-44-3
M. Wt: 198.22 g/mol
InChI Key: CCBBODGTIZUGKH-UHFFFAOYSA-N
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Description

“7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine” is a chemical compound with the molecular formula C11H10N4 and a molecular weight of 198.22 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to the compound , has been reported in the literature . These compounds were synthesized based on scaffold hopping and computer-aided drug design . Another method involves the condensation and hydrolysis followed by cyclization to yield pyrazoloquinolines .


Molecular Structure Analysis

The molecular structure of “7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine” consists of a pyrazole and a quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The chemical reactions involving “7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine” and similar compounds are complex and involve several steps. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives involves a sequential opening/closing cascade reaction .


Physical And Chemical Properties Analysis

The molecular weight of “7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine” is 198.22, and its molecular formula is C11H10N4 .

Scientific Research Applications

Synthesis of Derivatives

The compound “7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine” can be used as a starting material for the synthesis of various derivatives. Research is ongoing to understand the reaction mechanisms and improve yields for creating modified derivatives .

Synthetic Strategies

Comprehensive data from 2017 to 2021 has been summarized regarding synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to your compound of interest. These methods are systematized according to the method to assemble the pyrazolopyridine system .

Photophysical Properties

Studies have been conducted on the synthesis and photophysical properties of 1H-pyrazolo-[3,4-b]quinolines, indicating potential applications in materials science for their unique light-absorbing or emitting properties .

Biomedical Applications

Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described with potential biomedical applications. These compounds present two possible tautomeric forms: the 1H- and 2H-isomers, which may influence their interaction with biological targets .

Research on Synthesis and Properties

There has been over a century of research on the synthesis and biological properties of 1H-pyrazolo[3,4-b]quinolines. This research includes studies published between 1911–2021, indicating a long history of scientific interest in these compounds .

Mechanism of Action

While the specific mechanism of action for “7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine” is not mentioned in the retrieved papers, similar compounds have been evaluated for their activities to inhibit Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Future Directions

The future directions for “7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine” and similar compounds could involve further exploration of their potential as TRK inhibitors . Additionally, the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

properties

IUPAC Name

7-methyl-2H-pyrazolo[3,4-b]quinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-6-2-3-7-5-8-10(12)14-15-11(8)13-9(7)4-6/h2-5H,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBBODGTIZUGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=NNC(=C3C=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

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